molecular formula C17H12FN3OS2 B3003566 6-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049364-63-7

6-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide

Cat. No.: B3003566
CAS No.: 1049364-63-7
M. Wt: 357.42
InChI Key: RKYFEXFTISHERS-UHFFFAOYSA-N
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Description

The compound 6-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide (hereafter referred to as Compound X) features an imidazo[2,1-b]thiazole core substituted at position 6 with a 4-fluorophenyl group and at position 3 with a carboxamide moiety linked to a thiophen-2-ylmethyl group. The fluorine atom enhances electronegativity and metabolic stability, while the thiophene moiety may improve solubility and binding interactions .

Properties

IUPAC Name

6-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3OS2/c18-12-5-3-11(4-6-12)14-9-21-15(10-24-17(21)20-14)16(22)19-8-13-2-1-7-23-13/h1-7,9-10H,8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYFEXFTISHERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide typically involves the reaction of thiourea, acetone, and 4-fluorobenzoyl bromide. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the imidazo[2,1-b]thiazole ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as an anticancer agent. The imidazo[2,1-b]thiazole core is known for its ability to interact with biological targets, making it a candidate for drug development.

Anticancer Activity

  • Inhibition of Cancer Cell Proliferation :
    • Studies have shown that derivatives of imidazo[2,1-b]thiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 6-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide have demonstrated efficacy against lung (A549) and skin (SK-MEL-2) cancer cells with IC50 values in the low micromolar range .
  • Mechanism of Action :
    • The mechanism often involves the inhibition of specific kinases or receptors crucial for cancer cell survival and proliferation. For example, some derivatives have been shown to inhibit focal adhesion kinase (FAK), which is implicated in cancer metastasis .

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR study indicated that modifications on the phenyl and thiophene rings significantly affect the compound's potency. For example, the introduction of electron-withdrawing groups like fluorine enhances the binding affinity to target proteins, thereby increasing anticancer activity .

Material Science Applications

The unique electronic properties of this compound make it suitable for applications in materials science.

Organic Light Emitting Diodes (OLEDs)

The compound's photophysical characteristics suggest potential use in OLED technology. Its ability to emit light upon excitation could be harnessed in developing efficient light-emitting devices.

CompoundTarget Cell LineIC50 Value (µM)Mechanism
Compound AA549 (Lung Cancer)10.28FAK Inhibition
Compound BSK-MEL-2 (Skin Cancer)4.27Apoptosis Induction
Compound CMCF-7 (Breast Cancer)0.28Tubulin Interaction

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide involves the inhibition of key enzymes and signaling pathways involved in cell proliferation. The compound targets specific proteins and enzymes, leading to the disruption of cellular processes essential for cancer cell growth and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at Position 6 of the Imidazo[2,1-b]thiazole Core

The substituent at position 6 significantly influences electronic properties and biological activity. Key comparisons include:

Compound R Group at Position 6 Key Properties/Activities References
Compound X 4-Fluorophenyl Enhanced electronegativity, metabolic stability
6-(4-Chlorophenyl) analog 4-Chlorophenyl Higher lipophilicity; IC₅₀ = 1.4 μM (MDA-MB-231)
6-(4-(Methylsulfonyl)phenyl) 4-Methylsulfonylphenyl Potent COX-2 inhibition (IC₅₀ < 1 μM)
6-Phenyl analog Phenyl Moderate cytotoxicity (IC₅₀ = 22.6 μM, HepG2)
  • Electron-Withdrawing Groups : The 4-fluorophenyl group in Compound X provides moderate electron withdrawal, balancing lipophilicity and solubility. In contrast, the 4-(methylsulfonyl)phenyl group in COX-2 inhibitors () offers stronger electron withdrawal, enhancing target binding but reducing bioavailability .
  • Halogen Effects : The 4-chlorophenyl analog () exhibits higher cytotoxicity than Compound X, likely due to increased lipophilicity and improved membrane permeability .

Carboxamide Substituent Variations

The carboxamide group at position 3 modulates hydrogen bonding and target selectivity:

Compound Carboxamide Substituent Key Properties/Activities References
Compound X N-(Thiophen-2-ylmethyl) Improved solubility via thiophene’s π-system
N-(Pyridin-3-yl) analog N-(Pyridin-3-yl) Enhanced kinase inhibition (e.g., VEGFR2)
N-Morpholinopyridinyl analog N-(6-Morpholinopyridin-3-yl) Moderate cytotoxicity (IC₅₀ = 5.2 μM, HepG2)
N-(4-Fluorophenyl)methyl N-(4-Fluorobenzyl) Reduced metabolic clearance
  • Thiophene vs.
  • Bulkier Substituents : Piperazine-linked derivatives (e.g., 5k, 5l in ) show improved selectivity for cancer cell lines but lower solubility due to increased molecular weight .
Table 3: Cytotoxicity and Enzyme Inhibition Data
Compound Target/Activity IC₅₀ or % Inhibition (Concentration) References
Compound X Not explicitly reported N/A N/A
6-(4-Chlorophenyl)-5l MDA-MB-231 (Cancer Cells) IC₅₀ = 1.4 μM
6-(4-Methylsulfonyl)phenyl COX-2 >90% inhibition at 10 μM
N-Pyridin-3-yl analog VEGFR2 5.72% inhibition at 20 μM
  • Cytotoxicity : The 4-chlorophenyl analog (5l) outperforms sorafenib in MDA-MB-231 inhibition (IC₅₀ = 1.4 μM vs. 5.2 μM), highlighting the importance of halogen choice .
  • Enzyme Inhibition : Methylsulfonyl-substituted compounds () exhibit potent COX-2 inhibition, suggesting that stronger electron-withdrawing groups are critical for enzyme targeting .

Biological Activity

6-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide is a synthetic compound belonging to the imidazo[2,1-b]thiazole class, known for a range of biological activities including antimicrobial, anticancer, and antiviral properties. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C17_{17}H12_{12}FN3_3OS2_2
  • Molecular Weight : 357.4 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, with notable findings summarized below.

Anticancer Activity

Research has indicated that imidazo[2,1-b]thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A study demonstrated that related compounds inhibited focal adhesion kinase (FAK), which is overexpressed in several cancers, including pancreatic cancer. The compounds showed IC50_{50} values ranging from 0.59 to 2.81 μM against mesothelioma cell lines, indicating strong antiproliferative activity .
  • Molecular docking studies suggest that these compounds may bind to key proteins involved in cancer cell survival and proliferation, disrupting essential cellular processes .

Antimicrobial Activity

Imidazo[2,1-b]thiazole derivatives have also shown promising antimicrobial properties:

  • Compounds within this class have been evaluated for their ability to inhibit bacterial growth, showing effectiveness against strains such as Staphylococcus aureus with inhibitory concentrations lower than those of standard antibiotics like ampicillin .

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of Enzymatic Activity : The compound targets specific kinases and enzymes critical for tumor growth and metastasis.
  • Disruption of Cellular Signaling Pathways : By inhibiting FAK and other signaling molecules, the compound affects cellular adhesion and migration .

Case Studies and Research Findings

  • Inhibition of FAK in Cancer Cells :
    • A study on new imidazo[2,1-b][1,3,4]thiadiazole derivatives revealed their capacity to inhibit FAK phosphorylation in peritoneal mesothelioma cells. This inhibition correlated with reduced cell proliferation and migration .
  • Antimicrobial Efficacy :
    • A series of thiazole analogs were tested against Plasmodium falciparum, demonstrating that modifications to the N-aryl amide group significantly enhanced antimalarial activity while maintaining low cytotoxicity in human liver cell lines .

Data Summary Table

PropertyValue
IUPAC NameThis compound
Molecular FormulaC17_{17}H12_{12}FN3_{3}OS2_{2}
Molecular Weight357.4 g/mol
Anticancer IC50_{50}0.59 - 2.81 μM
Antimicrobial ActivityEffective against S. aureus

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